molecular formula C19H15FO B580914 1-(Benzyloxy)-3-(3-fluorophenyl)benzene CAS No. 1355247-13-0

1-(Benzyloxy)-3-(3-fluorophenyl)benzene

Cat. No. B580914
CAS RN: 1355247-13-0
M. Wt: 278.326
InChI Key: OCNHUSPSZIDALV-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(3-fluorophenyl)benzene is a chemical compound with the molecular formula C19H15FO . It has a molecular weight of 278.33 . The IUPAC name for this compound is benzyl 3’-fluoro [1,1’-biphenyl]-3-yl ether .


Molecular Structure Analysis

The InChI code for 1-(Benzyloxy)-3-(3-fluorophenyl)benzene is 1S/C19H15FO/c20-18-10-4-8-16 (12-18)17-9-5-11-19 (13-17)21-14-15-6-2-1-3-7-15/h1-13H,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-(Benzyloxy)-3-(3-fluorophenyl)benzene has a molecular weight of 278.33 . Other physical and chemical properties such as its density, melting point, and boiling point are not specified in the available resources.

Scientific Research Applications

Photocatalytic Activity in Biomass Reforming

1-(Benzyloxy)-3-(3-fluorophenyl)benzene: has been utilized in the synthesis of covalent triazine frameworks (CTFs) . These CTFs exhibit high photocatalytic activity, which is particularly useful in biomass reforming. For instance, they have been applied for efficient photocatalytic reforming of glucose, achieving a significant hydrogen evolution rate. This application demonstrates the compound’s potential in renewable energy resources and sustainable chemistry practices.

Drug Design and Delivery

The compound’s derivatives, specifically boronic esters, are considered for the design of new drugs and drug delivery systems . They are particularly valued as boron-carriers in neutron capture therapy , a targeted cancer treatment. However, their stability in water is a concern, which influences their pharmacological applications.

Material Science

In material science, 1-(Benzyloxy)-3-(3-fluorophenyl)benzene is a building block for advanced materials. Its derivatives are used in creating polymers and frameworks with specific properties, such as stability and reactivity, which are essential for developing new materials with tailored functionalities .

Organic Synthesis

This compound plays a role in organic synthesis as a precursor or intermediate. It contributes to the synthesis of various organic molecules, aiding in the development of complex chemical structures used in pharmaceuticals and other chemical products .

Analytical Chemistry

In analytical chemistry, the compound’s derivatives are used as reagents or standards to detect, quantify, or study other substances. Their reactivity and stability under different conditions make them suitable for analytical methods and techniques .

Biochemistry and Pharmacology

In biochemistry, 1-(Benzyloxy)-3-(3-fluorophenyl)benzene is involved in studies related to enzyme reactions, metabolic pathways, and chemical interactions within biological systems. Its pharmacological importance is linked to its role in drug metabolism and action mechanisms .

properties

IUPAC Name

1-fluoro-3-(3-phenylmethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO/c20-18-10-4-8-16(12-18)17-9-5-11-19(13-17)21-14-15-6-2-1-3-7-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNHUSPSZIDALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742751
Record name 3-(Benzyloxy)-3'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-3-(3-fluorophenyl)benzene

CAS RN

1355247-13-0
Record name 1,1′-Biphenyl, 3-fluoro-3′-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Benzyloxy)-3'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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